4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
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Overview
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 4-Methyl-3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to neutralize by-products and drive the reaction to completion.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Amides, Esters, and Thioesters: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester group instead of a benzoyl chloride group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a benzoyl chloride group.
Uniqueness
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is unique due to its dual functionality, combining the reactivity of a benzoyl chloride group with the versatility of a boronate ester. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C14H18BClO3 |
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Molecular Weight |
280.56 g/mol |
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C14H18BClO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI Key |
VASQDPONGJJPLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)Cl)C |
Origin of Product |
United States |
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